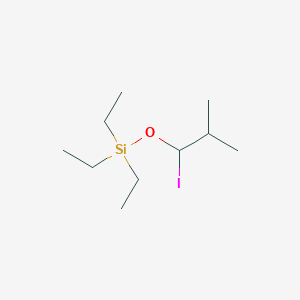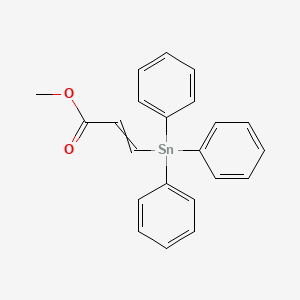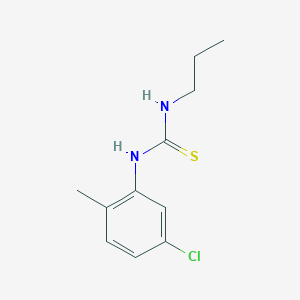![molecular formula C14H10Br2N6O B12561572 N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea CAS No. 265646-77-3](/img/structure/B12561572.png)
N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea: is a synthetic organic compound characterized by the presence of bromine atoms and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea typically involves the reaction of 4-bromoaniline with 4-bromo-2-(2H-tetrazol-5-yl)phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, resulting in the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
- Oxidized derivatives of the tetrazole ring.
- Debrominated urea derivatives.
- Substituted urea compounds with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the tetrazole ring.
- Explored for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development, particularly as a scaffold for the synthesis of pharmacologically active compounds.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea involves its interaction with specific molecular targets. The tetrazole ring can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The bromine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
N-(4-Chlorophenyl)-N’-[4-chloro-2-(2H-tetrazol-5-yl)phenyl]urea: Similar structure but with chlorine atoms instead of bromine.
N-(4-Fluorophenyl)-N’-[4-fluoro-2-(2H-tetrazol-5-yl)phenyl]urea: Contains fluorine atoms, offering different electronic properties.
Uniqueness:
- The presence of bromine atoms in N-(4-Bromophenyl)-N’-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea imparts distinct reactivity and potential biological activity compared to its chlorine and fluorine analogs.
- The tetrazole ring enhances the compound’s ability to form stable complexes with metal ions and biological targets.
Propiedades
Número CAS |
265646-77-3 |
|---|---|
Fórmula molecular |
C14H10Br2N6O |
Peso molecular |
438.08 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea |
InChI |
InChI=1S/C14H10Br2N6O/c15-8-1-4-10(5-2-8)17-14(23)18-12-6-3-9(16)7-11(12)13-19-21-22-20-13/h1-7H,(H2,17,18,23)(H,19,20,21,22) |
Clave InChI |
HNCHAANFUMUUOD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)

![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)

![Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate](/img/structure/B12561525.png)

![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)




